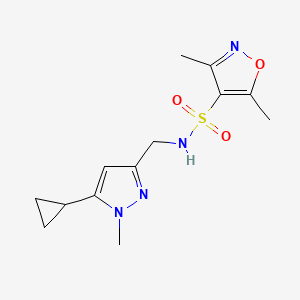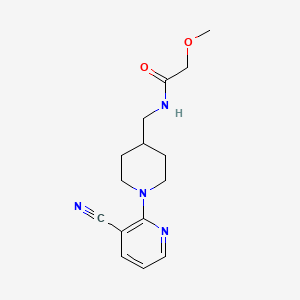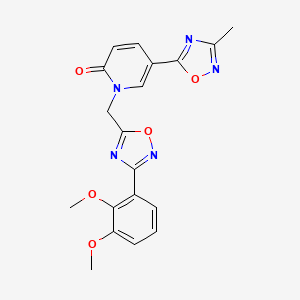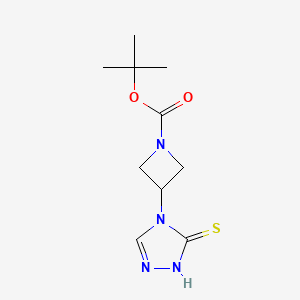
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol . This compound has a molecular weight of 152.2 and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of the related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a molecular formula of C9H15N3 . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” would need to be determined through further analysis.Physical And Chemical Properties Analysis
The related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 . The pKa is predicted to be 8.70±0.29 . These properties might give some indication of the properties of “this compound”, but specific properties would need to be determined experimentally.Applications De Recherche Scientifique
Antibacterial Applications
The compound's potential as an antibacterial agent is highlighted in a study focusing on the synthesis of heterocyclic compounds containing a sulfonamido moiety. These compounds, including variations of the specified compound, were tested for antibacterial activity. It was found that some of these compounds exhibit high antibacterial activities, indicating their potential use in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Inhibitory Effects on Enzymes
Another research area involves the compound's role in inhibiting enzymes like cyclooxygenase-2 (COX-2). A study on sulfonamide-containing 1,5-diarylpyrazole derivatives, which include the mentioned compound, evaluated their ability to inhibit COX-2 both in vitro and in vivo. These compounds demonstrated potential as potent and selective inhibitors of COX-2 (Penning et al., 1997).
Chemical Reactivity and Protonation Studies
The compound's reactivity, specifically in terms of protonation in acidic environments, has been studied. This research is crucial in understanding the chemical behavior of such compounds under various pH conditions, which is essential for pharmaceutical applications (Manzo & de Bertorello, 1973).
Synthesis of Derivatives for Medical Applications
The synthesis of novel derivatives of the compound for potential medical applications has been explored. These studies involve the creation of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the scope of potential applications in medical science (Filimonov et al., 2006).
Potential in Treating CNS Disorders
Research into the compound's derivatives also includes their potential application in treating central nervous system (CNS) disorders. Specifically, studies on N-alkylated arylsulfonamides of the compound have shown promise as selective 5-HT7 receptor antagonists, which could be significant in developing treatments for various CNS disorders (Canale et al., 2016).
Antitumor Activity
The antitumor activity of derivatives of the compound has been investigated, with several synthesized derivatives showing significant activity against various cancer cell lines. This research area opens up the possibility of using these compounds in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).
Safety and Hazards
The related compound, 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol, has some safety information available. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . This information might give some indication of the safety and hazards of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide”, but specific safety data would need to be determined.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8-13(9(2)20-16-8)21(18,19)14-7-11-6-12(10-4-5-10)17(3)15-11/h6,10,14H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBRIDVKBOIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)
![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)
![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)
![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)




![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)